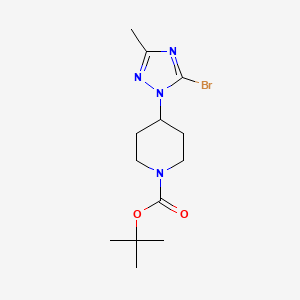
Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate is an organic compound with the Inchi Code 1S/C13H21BrN4O2/c1-9-15-11(14)18(16-9)10-5-7-17(8-6-10)12(19)20-13(2,3)4/h10H,5-8H2,1-4H3 . It has a molecular weight of 345.24 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and Inchi Code. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxylate group (CO2) with a tert-butyl group (C(CH3)3). Also attached to the piperidine ring is a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This triazole ring is substituted with a bromine atom and a methyl group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate has been identified as a critical intermediate in the synthesis of small molecule anticancer drugs. Its synthesis process, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, has been optimized to achieve high yields. This compound is crucial in developing drugs that target the PI3K/AKT/mTOR pathway, a key player in cell growth and survival, and thus, significant in cancer therapeutics. Moreover, its synthesis has been linked to various anticancer molecules, emphasizing its role in pharmaceutical chemistry (Zhang, Ye, Xu, & Xu, 2018).
Structural Analysis and Biological Evaluation
The compound has been characterized using several spectroscopic techniques and X-ray diffraction studies, ensuring its purity and confirming its structure. Although the specific compound was not directly studied, similar tert-butyl piperidine-1-carboxylate derivatives have shown varied biological activities. For instance, a derivative showed poor antibacterial but moderate anthelmintic activity, indicating potential therapeutic uses. These studies highlight the compound's relevance in medicinal chemistry and its potential as a building block for drugs with antibacterial and anthelmintic properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Structural Significance in Drug Design
Other research has shown that similar piperidine-carboxylate compounds serve as vital intermediates in the synthesis of biologically active molecules, such as nociceptin antagonists, which are significant in the context of pain management and neurological disorders. This highlights the compound's significance in the design and development of new therapeutic agents, illustrating the compound's utility in drug synthesis and the potential for creating impactful medical treatments (Jona et al., 2009).
Propiedades
IUPAC Name |
tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN4O2/c1-9-15-11(14)18(16-9)10-5-7-17(8-6-10)12(19)20-13(2,3)4/h10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADTWUXPQMRIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)
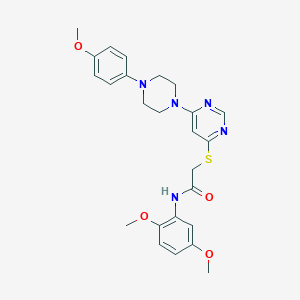
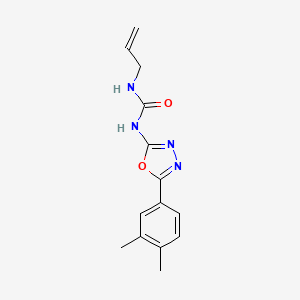
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
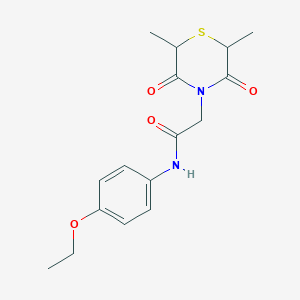
![3-(3-chloro-4-fluorophenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2650468.png)
![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)
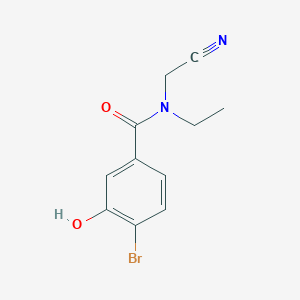
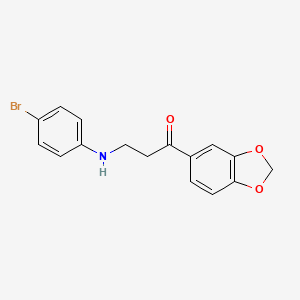
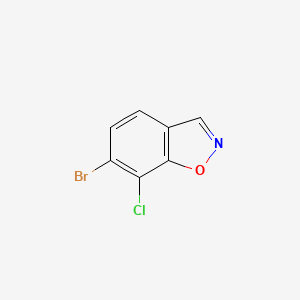
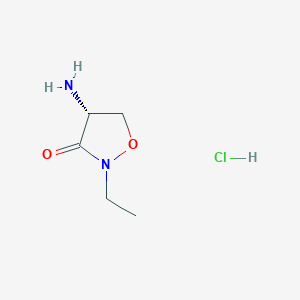
![(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2650477.png)
![O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate](/img/structure/B2650480.png)
![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)
